Cas no 837-52-5 (7-Chloro-4-(piperazin-1-yl)quinoline)

7-Chloro-4-(piperazin-1-yl)quinoline structure
837-52-5 structure
Nome del prodotto:7-Chloro-4-(piperazin-1-yl)quinoline
Numero CAS:837-52-5
MF:C13H14ClN3
MW:247.723361492157
MDL:MFCD01476123
CID:40048
PubChem ID:738389

7-Chloro-4-(piperazin-1-yl)quinoline Proprietà chimiche e fisiche

Nomi e identificatori

    • 7-Chloro-4-(piperazin-1-yl)quinoline
    • 7-CHLORO-4-(1-PIPERAZINYL)QUINOLINE
    • 7-chloro-4-piperazin-1-ylquinoline
    • 7-chloro-4-piperazin-1-yl-quinoline
    • 7-chloro-4-piperazinoquinoline
    • 7-Chloro-4-piperazinylquinoline
    • MLS000049580
    • Quinoline, 7-chloro-4-(1-piperazinyl)-
    • 9JZN0X101D
    • (7-chloro-4-quinolyl)piperazine
    • 7-chloranyl-4-piperazin-1-yl-quinoline
    • SMR000076122
    • 1-(7-Chloroquinolin-4-yl)piperazine
    • Piperaquine Impurity I
    • Chloroquinolinylpiperazine
    • Oprea1_754690
    • cid_73
    • 7-Chloro-4-(1-piperazinyl)quinoline (ACI)
    • 1-(7-Chloro-4-quinolyl)piperazine
    • 4-(1-Piperazinyl)-7-chloroquinoline
    • 4-(7-Chloro-4-quinolyl)-piperazine
    • CS-0034950
    • EN300-29379
    • BB 0216369
    • AKOS000200388
    • FT-0621386
    • HMS2368H05
    • 7-chloro-4-piperazin-1-yl-quinoline, AldrichCPR
    • cid_738389
    • 7-chloro-4-piperazino-quinoline
    • BRD-K55354661-001-04-2
    • J-519209
    • 837-52-5
    • UNII-9JZN0X101D
    • SCHEMBL2253710
    • BDBM56192
    • HY-W020111
    • FS-2848
    • HMS1699O08
    • AM20061869
    • DTXSID50353336
    • 7-chloro-4-(piperazin-1-yl)-quinoline
    • A840644
    • Z57394156
    • 7-chloro-4-(piperazine-1-yl)quinoline
    • SY017765
    • PD158357
    • CHEMBL236696
    • MFCD01476123
    • SDCCGMLS-0012643.P002
    • DS-0497
    • DNXNPMDUDGUXOB-UHFFFAOYSA-N
    • DB-075974
    • ALBB-005730
    • STK171908
    • DTXCID60304399
    • MDL: MFCD01476123
    • Inchi: 1S/C13H14ClN3/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
    • Chiave InChI: DNXNPMDUDGUXOB-UHFFFAOYSA-N
    • Sorrisi: ClC1C=C2N=CC=C(C2=CC=1)N1CCNCC1

Proprietà calcolate

  • Massa esatta: 247.08800
  • Massa monoisotopica: 247.0876252g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 1
  • Complessità: 255
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 28.2

Proprietà sperimentali

  • Punto di fusione: 113-116 ºC
  • Punto di ebollizione: 433.5°C at 760 mmHg
  • PSA: 28.16000
  • LogP: 2.69160

7-Chloro-4-(piperazin-1-yl)quinoline Informazioni sulla sicurezza

7-Chloro-4-(piperazin-1-yl)quinoline Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

7-Chloro-4-(piperazin-1-yl)quinoline Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A120163-5g
7-Chloro-4-(piperazin-1-yl)quinoline
837-52-5 95%
5g
$63.0 2025-02-28
Enamine
EN300-29379-5.0g
7-chloro-4-(piperazin-1-yl)quinoline
837-52-5 95%
5.0g
$208.0 2023-02-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZP938-200mg
7-Chloro-4-(piperazin-1-yl)quinoline
837-52-5 95+%
200mg
69.0CNY 2021-08-04
Enamine
EN300-29379-10g
7-chloro-4-(piperazin-1-yl)quinoline
837-52-5 95%
10g
$340.0 2023-09-06
Fluorochem
076737-5g
7-Chloro-4-piperazinylquinoline
837-52-5 95%
5g
£147.00 2022-03-01
MedChemExpress
HY-W020111-250mg
7-Chloro-4-(piperazin-1-yl)quinoline
837-52-5 97.86%
250mg
¥1400 2024-04-17
Apollo Scientific
OR8697-250mg
7-Chloro-4-(piperazin-1-yl)quinoline
837-52-5 97%
250mg
£15.00 2025-02-20
TRC
C380330-250mg
7-Chloro-4-(piperazin-1-yl)quinoline
837-52-5
250mg
$ 167.00 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZP938-5g
7-Chloro-4-(piperazin-1-yl)quinoline
837-52-5 95+%
5g
960.0CNY 2021-08-04
Chemenu
CM144829-25g
7-Chloro-4-piperazin-1-yl-quinoline
837-52-5 95%
25g
$561 2021-08-05

7-Chloro-4-(piperazin-1-yl)quinoline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hexane Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] ;  15 min, rt
2.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
3.1 Solvents: Isopropanol ;  16 h, 90 °C
Riferimento
Synthesis, antituberculosis studies and biological evaluation of new quinoline derivatives carrying 1,2,4-oxadiazole moiety
Shruthi, T. G.; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(1), 97-102

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone ;  4 h, 135 °C
Riferimento
Arylpiperazines displaying preferential potency against chloroquine-resistant strains of the malaria parasite Plasmodium falciparum
Molyneaux, Carrie-Anne; et al, Biochemical Pharmacology, 2005, 71(1-2), 61-68

Metodo di produzione 3

Condizioni di reazione
1.1 4 h, 240 °C; 240 °C → rt
1.2 Solvents: Hexane ;  15 min, rt
2.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
3.1 Solvents: Isopropanol ;  rt; 16 h, 90 °C
Riferimento
Design, synthesis and study of antibacterial and antitubercular activity of quinoline hydrazone hybrids
Shruthi, T. G.; et al, Heterocyclic Communications, 2020, 26(1), 137-147

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
2.1 Solvents: Isopropanol ;  16 h, 90 °C
Riferimento
Synthesis, antituberculosis studies and biological evaluation of new quinoline derivatives carrying 1,2,4-oxadiazole moiety
Shruthi, T. G.; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(1), 97-102

Metodo di produzione 5

Condizioni di reazione
1.1 3 - 6 h, 80 - 100 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Riferimento
Synthesis, in vitro antimalarial activity and cytotoxicity of novel 4-aminoquinolinyl-chalcone amides
Smit, Frans J.; et al, Bioorganic & Medicinal Chemistry, 2014, 22(3), 1128-1138

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h
Riferimento
Synthesis of hydroxypiperaquine, an antimalarial drug
Thai, Hoang; et al, Tap Chi Hoa Hoc, 2007, 45(3), 279-283

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Toluene ;  12 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h
Riferimento
Synthesis of hydroxypiperaquine, an antimalarial drug
Thai, Hoang; et al, Tap Chi Hoa Hoc, 2007, 45(3), 279-283

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  3 h
Riferimento
Investigation on the synthesis of piperaquine, a component of the antimalarial drug artekin
Nguyen, Van Hung; et al, Tap Chi Hoa Hoc, 2005, 43(3), 357-360

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Toluene
2.1 Reagents: Hydrochloric acid Solvents: Methanol ;  3 h
Riferimento
Investigation on the synthesis of piperaquine, a component of the antimalarial drug artekin
Nguyen, Van Hung; et al, Tap Chi Hoa Hoc, 2005, 43(3), 357-360

Metodo di produzione 10

Condizioni di reazione
1.1 4 h, 110 °C; 110 °C → rt
1.2 Solvents: Hexane ;  15 min, rt
2.1 4 h, 240 °C; 240 °C → rt
2.2 Solvents: Hexane ;  15 min, rt
3.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
4.1 Solvents: Isopropanol ;  rt; 16 h, 90 °C
Riferimento
Design, synthesis and study of antibacterial and antitubercular activity of quinoline hydrazone hybrids
Shruthi, T. G.; et al, Heterocyclic Communications, 2020, 26(1), 137-147

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Diethyl (ethoxymethylene)malonate ;  4 h, 110 °C
2.1 Reagents: Hexane Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] ;  15 min, rt
3.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
4.1 Solvents: Isopropanol ;  16 h, 90 °C
Riferimento
Synthesis, antituberculosis studies and biological evaluation of new quinoline derivatives carrying 1,2,4-oxadiazole moiety
Shruthi, T. G.; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(1), 97-102

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
2.1 Solvents: Isopropanol ;  rt; 16 h, 90 °C
Riferimento
Design, synthesis and study of antibacterial and antitubercular activity of quinoline hydrazone hybrids
Shruthi, T. G.; et al, Heterocyclic Communications, 2020, 26(1), 137-147

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Isopropanol ;  20 h, reflux
Riferimento
Design and synthesis of quinoline-pyrimidine inspired hybrids as potential plasmodial inhibitors
Kayamba, Francis; et al, European Journal of Medicinal Chemistry, 2021, 217,

7-Chloro-4-(piperazin-1-yl)quinoline Raw materials

7-Chloro-4-(piperazin-1-yl)quinoline Preparation Products

7-Chloro-4-(piperazin-1-yl)quinoline Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:837-52-5)7-Chloro-4-(piperazin-1-yl)quinoline
A10100
Purezza:99%/99%/99%
Quantità:5g/10g/25g
Prezzo ($):405.0/667.0/1313.0